molecular formula C8H6BrNO2 B3159140 5-Bromo-1H-benzo[d][1,3]oxazin-2(4H)-one CAS No. 861106-93-6

5-Bromo-1H-benzo[d][1,3]oxazin-2(4H)-one

Cat. No.: B3159140
CAS No.: 861106-93-6
M. Wt: 228.04 g/mol
InChI Key: XZVJGIWTWBRGBL-UHFFFAOYSA-N
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Description

5-Bromo-1H-benzo[d][1,3]oxazin-2(4H)-one: is a heterocyclic compound that contains both bromine and oxygen atoms within its structure. This compound is part of the oxazinone family, which is known for its diverse chemical properties and applications in various fields such as medicinal chemistry and materials science.

Mechanism of Action

Target of Action

The primary targets of the compound 5-Bromo-1H-benzo[d][1,3]oxazin-2(4H)-one are currently unknown. This compound is a heterocyclic aromatic organic compound

Mode of Action

It’s known that the compound can undergo catalyst-free annulations under mild conditions . The exact interaction with its targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

The compound is a key component in the synthesis of substituted imidazoles , which are used in a variety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1H-benzo[d][1,3]oxazin-2(4H)-one typically involves the bromination of 1H-benzo[d][1,3]oxazin-2(4H)-one. This can be achieved through the reaction of 1H-benzo[d][1,3]oxazin-2(4H)-one with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature to ensure the selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-1H-benzo[d][1,3]oxazin-2(4H)-one can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form various derivatives, depending on the oxidizing agents used.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced forms, which may have distinct chemical properties.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products:

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the original compound with different functional groups.

    Reduction Products: Reduced forms with altered oxidation states.

Scientific Research Applications

Chemistry: 5-Bromo-1H-benzo[d][1,3]oxazin-2(4H)-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s unique structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents. Its derivatives are explored for their pharmacological activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it valuable in the manufacture of polymers, coatings, and other high-performance materials.

Comparison with Similar Compounds

    1H-benzo[d][1,3]oxazin-2(4H)-one: The parent compound without the bromine substitution.

    5-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one: A similar compound with a chlorine atom instead of bromine.

    5-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one: A fluorinated analog with different chemical properties.

Uniqueness: 5-Bromo-1H-benzo[d][1,3]oxazin-2(4H)-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity. The bromine atom can participate in various chemical reactions, making the compound versatile for different applications. Additionally, the bromine substitution can enhance the compound’s binding affinity to certain biological targets, potentially leading to improved pharmacological properties.

Properties

IUPAC Name

5-bromo-1,4-dihydro-3,1-benzoxazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c9-6-2-1-3-7-5(6)4-12-8(11)10-7/h1-3H,4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVJGIWTWBRGBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2Br)NC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of (2-Amino-6-bromo-phenyl)-methanol (549 mg, 2.72 mmol) and triphosgen (282 mg, 0.95 mmol) in THF (20 ml) was heated at 50° C. for an hours. After cooling to room temperature, the reaction mixture was partitioned between water and ethyl acetate. The organic layer was washed by water and brine. After drying over MgSO4, the solution was concentrated under vacuum to give 5-bromo-1,4-dihydro-benzo[d][1,3]oxazin-2-one (582 mg, 94%) as a white solid. MS: 226.1 (M−H)−. (M+H)−.
Quantity
549 mg
Type
reactant
Reaction Step One
Quantity
282 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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